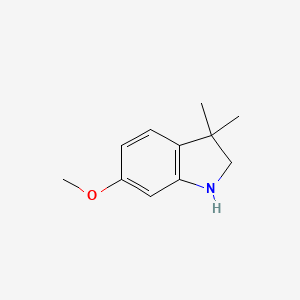

6-Methoxy-3,3-dimethylindoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxy-3,3-dimethylindoline is a chemical compound that is part of a broader class of molecules known as indolines, which are heterocyclic structures containing a benzene ring fused to a five-membered nitrogen-containing ring. The methoxy group attached to the sixth position and the dimethyl groups at the third position are indicative of its potential for chemical modifications and biological activities. Although the provided papers do not directly discuss 6-Methoxy-3,3-dimethylindoline, they do provide insights into the chemical behavior and applications of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, a series of indenopyrazoles, which share a similar indoline core, were synthesized from indanones and phenyl isothiocyanates in a two-step process . Another study describes the synthesis of morpholine derivatives, which, while not indolines, share the concept of ring formation and functionalization at specific positions on the ring . These syntheses often involve condensation reactions, ring closures, and the use of protecting groups to direct the formation of desired isomers.

Molecular Structure Analysis

The molecular structure of compounds related to 6-Methoxy-3,3-dimethylindoline is characterized by X-ray diffraction analysis, which provides detailed information about the arrangement of atoms in the crystal lattice . The crystal structure determination can reveal the presence of intermolecular hydrogen bonds, which are crucial for the stability and packing of the molecules in the solid state.

Chemical Reactions Analysis

Chemical reactions involving methoxy-indoline derivatives can lead to a variety of products depending on the reaction conditions and the functional groups present. For example, the reaction of chloro-nitroquinolines with dimethylamine resulted in both aminodehalogenation and nucleophilic substitution of the methoxy groups . These reactions are indicative of the reactivity of the methoxy group and the potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 6-Methoxy-3,3-dimethylindoline can be inferred from their behavior in biological systems and their stability under various conditions. For instance, the compound 6-MOQ exhibits strong fluorescence in a wide pH range, indicating its potential use as a fluorescent labeling reagent . The stability of these compounds against light and heat is also a significant property, as it suggests their suitability for long-term storage and use in various applications .

科学的研究の応用

Application in Magnetic Resonance Spectroscopy

- NMR Spectroscopy for Isomeric Differentiation : The reaction of 3,3-dimethyl-1,2-dihydroisoquinolin-4(3H)-one with benzyl Grignard reagents produces derivatives where the signal of a 6-methoxy group experiences a large shift in proton magnetic resonance (NMR) spectra. This property is utilized to distinguish between isomeric derivatives, particularly for identifying the position of RO-substituents in complex molecules (Waigh, 1980).

Crystallography and Molecular Structure

- X-ray Crystallographic Analysis : The structure of 1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a major alkaloid isolated from Hammada scoparia leaves and a derivative of 6-Methoxy-3,3-dimethylindoline, was determined using X-ray crystallography. The study helps in understanding the molecular structure and properties of such compounds (Jarraya et al., 2008).

Application in Alzheimer’s Disease Research

- Synthesis of Compounds for Alzheimer’s Treatment : Novel compounds synthesized for Alzheimer’s disease treatment involved reactions with derivatives of 6-methoxy-3,3-dimethylindoline. These compounds were analyzed using nuclear magnetic resonance and molecular modeling, showing potential as acetylcholinesterase inhibitors (Figueroa-Villar, 2017).

Applications in Organic Chemistry and Synthesis

- Synthesis of Quinoline Proton Sponges : The synthesis of new quinoline derivatives, including 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, involves reactions with 6-methoxy-3,3-dimethylindoline derivatives. These compounds are explored for their potential applications in organic synthesis and material science (Dyablo et al., 2015).

Pharmacological Applications

- Inhibition of Tubulin Polymerization : Methoxy-substituted 3-formyl-2-phenylindoles, related to 6-methoxy-3,3-dimethylindoline, have been studied for their ability to inhibit tubulin polymerization, a mechanism important in the development of cytostatic agents. These compounds have shown potential in disrupting microtubule assembly, which is significant in cancer research (Gastpar et al., 1998).

Application in Analytical Chemistry

- Fluorescent Labeling Agent : The compound 6-Methoxy-4-quinolone, derived from 6-methoxy-3,3-dimethylindoline, has been studied for its strong fluorescence and stability in a wide pH range, making it an excellent candidate for use as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Environmental Science Applications

- Pesticide Removal from Wastewater : Studies on the use of low-cost biosorbents for the removal of pesticides, including those with 6-methoxy groups, from wastewater highlight the environmental applications of 6-methoxy-3,3-dimethylindoline and its derivatives. Such research contributes to developing cost-effective methods for wastewater treatment (Boudesocque et al., 2008).

Safety And Hazards

特性

IUPAC Name |

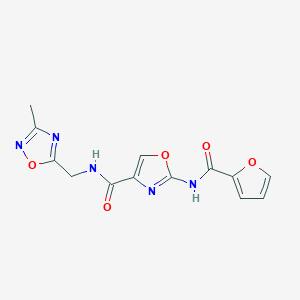

6-methoxy-3,3-dimethyl-1,2-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-12-10-6-8(13-3)4-5-9(10)11/h4-6,12H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGHVXBZKCKNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3,3-dimethylindoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000979.png)

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3000982.png)

![N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3000983.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3000984.png)

![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)

![4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B3000986.png)

![N-(2,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000991.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea](/img/structure/B3000992.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)